molecular formula C23H43N7O9 B14252376 L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine CAS No. 474424-13-0

L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine

Katalognummer: B14252376
CAS-Nummer: 474424-13-0
Molekulargewicht: 561.6 g/mol
InChI-Schlüssel: VIEMIPULTMJTIG-NTZVIRLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine is a peptide compound composed of five amino acids: lysine, glutamine, threonine, serine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly at the methionine and cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Mutagenic primers and DNA polymerase in PCR reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Serves as a substrate for studying enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For instance, it may inhibit or activate enzymes, alter signal transduction pathways, or modulate immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Alanyl-L-glutaminyl-L-threonyl-L-seryl-L-valine
  • L-Tyrosyl-L-methionyl-L-α-aspartylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl

Uniqueness

L-Lysyl-L-glutaminyl-L-threonyl-L-seryl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. Its combination of lysine, glutamine, threonine, serine, and valine residues provides a unique structure that can interact with various molecular targets in specific ways, making it valuable for targeted research and therapeutic applications.

Eigenschaften

CAS-Nummer

474424-13-0

Molekularformel

C23H43N7O9

Molekulargewicht

561.6 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C23H43N7O9/c1-11(2)17(23(38)39)29-21(36)15(10-31)28-22(37)18(12(3)32)30-20(35)14(7-8-16(26)33)27-19(34)13(25)6-4-5-9-24/h11-15,17-18,31-32H,4-10,24-25H2,1-3H3,(H2,26,33)(H,27,34)(H,28,37)(H,29,36)(H,30,35)(H,38,39)/t12-,13+,14+,15+,17+,18+/m1/s1

InChI-Schlüssel

VIEMIPULTMJTIG-NTZVIRLSSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N)O

Kanonische SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.